molecular formula C17H17N3O4 B14924363 N-(2,3-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,3-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14924363
M. Wt: 327.33 g/mol
InChI Key: OBHUNFIKLHBJJU-UHFFFAOYSA-N
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Description

N~4~-(2,3-DIMETHOXYPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a dimethylisoxazole ring, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,3-DIMETHOXYPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the coupling of 3-nitro-4-(propylamino)benzoic acid with p-Anisidine using N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as a coupling agent in the presence of N-Methylmorpholine (NMM) base in DMF medium . This is followed by further cyclization and functional group modifications to achieve the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,3-DIMETHOXYPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitro groups or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like DMF or DMSO, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

N~4~-(2,3-DIMETHOXYPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(2,3-DIMETHOXYPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but studies suggest involvement in key signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(2,3-DIMETHOXYPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its isoxazole ring, which imparts unique electronic properties and potential for diverse chemical modifications. This makes it a versatile scaffold for developing new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

N-(2,3-dimethoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H17N3O4/c1-9-8-11(14-10(2)20-24-17(14)18-9)16(21)19-12-6-5-7-13(22-3)15(12)23-4/h5-8H,1-4H3,(H,19,21)

InChI Key

OBHUNFIKLHBJJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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